BenchChemオンラインストアへようこそ!

3-([1,1'-Biphenyl]-3-yl)acrylic acid

Solid-state chemistry Crystallography Formulation science

3-([1,1'-Biphenyl]-3-yl)acrylic acid (synonyms: 3-phenylcinnamic acid, 3-(3-biphenylyl)acrylic acid) is a C₁₅H₁₂O₂ aryl acrylic acid featuring a biphenyl substituent at the meta position of the acrylic acid moiety. This structural arrangement distinguishes it from both the parent cinnamic acid (unsubstituted phenyl ring) and the para-substituted 4-biphenylacrylic acid isomer.

Molecular Formula C15H12O2
Molecular Weight 224.25 g/mol
Cat. No. B8811700
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-([1,1'-Biphenyl]-3-yl)acrylic acid
Molecular FormulaC15H12O2
Molecular Weight224.25 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC=CC(=C2)C=CC(=O)O
InChIInChI=1S/C15H12O2/c16-15(17)10-9-12-5-4-8-14(11-12)13-6-2-1-3-7-13/h1-11H,(H,16,17)
InChIKeyQQQNPVHFBDPNNA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-([1,1'-Biphenyl]-3-yl)acrylic Acid (CAS 60521-26-8): A Distinct meta-Biphenyl Acrylic Acid Scaffold for Medicinal Chemistry and Materials Sourcing


3-([1,1'-Biphenyl]-3-yl)acrylic acid (synonyms: 3-phenylcinnamic acid, 3-(3-biphenylyl)acrylic acid) is a C₁₅H₁₂O₂ aryl acrylic acid featuring a biphenyl substituent at the meta position of the acrylic acid moiety [1]. This structural arrangement distinguishes it from both the parent cinnamic acid (unsubstituted phenyl ring) and the para-substituted 4-biphenylacrylic acid isomer . The compound serves as a versatile building block in organic synthesis, medicinal chemistry, and polymer chemistry, with reported applications spanning anti-inflammatory agent development, retinoid receptor modulation, and liquid crystalline polymer fabrication [1][2].

Why Generic Substitution Falls Short: Physicochemical and Pharmacological Consequences of the meta-Biphenyl Regioisomer


The biphenyl substitution position profoundly alters key physicochemical and pharmacological properties. Shifting the biphenyl attachment from the para to the meta position changes molecular shape and electronic distribution, directly impacting melting point, lipophilicity, and target binding conformations [1]. The meta-substituted isomer exhibits a melting point of 195–197 °C [1], which is more than 60 °C higher than that of the parent cinnamic acid (133 °C) [2], indicating enhanced crystal lattice stability with consequences for purification, formulation, and solid-state handling. The same structural variation also affects receptor binding: the cocrystal structure of the closely related (E)-3-(3′-allyl-6-hydroxy-[1,1′-biphenyl]-3-yl)acrylic acid with retinoic acid receptor alpha (RARα) reveals how meta-biphenyl substitution enables specific interactions within the ligand-binding pocket that para-substituted or unsubstituted analogs cannot replicate [3]. Consequently, simple cinnamic acid or para-biphenyl acrylic acid cannot be considered functionally interchangeable surrogates.

Quantitative Evidence Guide: Differentiated Performance of 3-([1,1'-Biphenyl]-3-yl)acrylic Acid Against Key Comparators


Melting Point Elevation Confers Superior Crystallinity and Handling Characteristics Versus Cinnamic Acid and 4-Biphenylacrylic Acid

The melting point of 3-([1,1'-biphenyl]-3-yl)acrylic acid has been experimentally determined as 195–197 °C via X-ray crystallography and updated spectroscopic characterization [1]. This represents a substantial elevation of approximately 62–64 °C over the parent compound trans-cinnamic acid (melting point: 133 °C) . In comparison, the para-substituted isomer 4-biphenylacrylic acid (4-phenylcinnamic acid) exhibits a melting point of 224–225 °C . The meta isomer thus occupies a distinct intermediate thermal stability window: significantly more crystalline than cinnamic acid yet avoiding the extremely high melting point of the para isomer that can complicate melt-processing. This thermal profile is advantageous for solid-form purification by recrystallization, long-term storage stability, and compatibility with thermal processing steps in polymer and material applications.

Solid-state chemistry Crystallography Formulation science

X-Ray Crystal Structure Provides Definitive Identity Confirmation for Regulatory and Analytical Quality Control

A 2024 Molbank publication reported the first full X-ray crystallographic characterization of 3-([1,1'-biphenyl]-3-yl)acrylic acid (3-phenylcinnamic acid), along with fully assigned ¹H NMR, ¹³C NMR, and IR spectra that update and correct earlier incomplete reports [1]. This represents the only single-crystal X-ray structure available for this specific regioisomer, providing unambiguous evidence of the E (trans) configuration about the acrylic double bond and the torsional angle between the biphenyl rings. In contrast, neither the parent cinnamic acid polymorph structures nor the 4-biphenylacrylic acid structures can serve as surrogates for confirming the identity and stereochemistry of the meta isomer [2]. The availability of deposited crystallographic data (CCDC deposition) enables direct comparison with experimental powder patterns for batch-to-batch consistency testing.

Analytical chemistry Quality control Structural characterization

Lipophilicity and Ionization Profile Drive Differentiated Membrane Permeability and Formulation Behavior

The predicted ACD/LogP of 3-([1,1'-biphenyl]-3-yl)acrylic acid is 4.17, with ACD/LogD values of 2.28 (pH 5.5) and 0.50 (pH 7.4) . This compares with an experimental LogP of 2.13 for the parent cinnamic acid [1], representing a ~100-fold increase in octanol-water partition coefficient. The biphenyl extension increases the calculated polar surface area to 37 Ų versus 37 Ų for cinnamic acid [2], maintaining similar hydrogen-bonding capacity while dramatically enhancing lipophilicity. At physiological pH (7.4), both compounds exist predominantly in the ionized carboxylate form (predicted pKa ~4.2–4.4 for the acrylic acid moiety), but the biphenyl analog's 9-fold higher LogD at pH 5.5 (2.28 vs. ~0.3 for cinnamic acid) predicts superior passive membrane permeability in mildly acidic environments such as the intestinal lumen.

Drug design ADME Formulation development

One-Pot Suzuki–Wittig Synthetic Strategy Provides Efficient Access to the 3-Biphenylacrylic Acid Scaffold

A 2020 publication demonstrated that 3-(biphenyl)acrylates—direct precursors to 3-([1,1'-biphenyl]-3-yl)acrylic acid—are accessible in good yield via a one-pot Suzuki cross-coupling–Wittig olefination sequence employing 3-formylphenylboronic acid and (carbomethoxymethylene)triphenylphosphorane [1]. This convergent strategy avoids the isolation of the intermediate 3-formylbiphenyl, reducing step count and purification burden compared with traditional linear syntheses. The method was extended to one-pot Suzuki–double Wittig combinations, demonstrating scalability for library production [1]. Subsequent base-mediated ester hydrolysis provides the free acrylic acid. This contrasts with the more limited synthetic accessibility of the 4-biphenylacrylic acid series, where SAR studies have required multi-step linear sequences with adamantyl group introduction and protection–deprotection maneuvers [2].

Synthetic methodology Process chemistry Library synthesis

Established Anti-Inflammatory Activity via Biphenylylacrylic Acid Pharmacophore Provides Historical Validation for Inflammatory Disease Research

The antiphlogistic (anti-inflammatory) activity of 3-biphenylylacrylic acid was first reported by Milla and Grumelli in 1959, with the compound demonstrating significant activity in in vivo models of inflammation [1]. Subsequent work extended the biphenylylacrylic acid pharmacophore to esters and amides with anti-inflammatory and analgesic properties [2]. The bismuth salt of biphenylylacrylic acid was evaluated clinically as an anti-inflammatory agent [3]. While quantitative potency data from these early studies are not directly comparable to modern in vitro enzyme inhibition assays (which report COX inhibition at micromolar IC₅₀ values for structurally related biphenylacrylic acid derivatives) [4], the historical precedent establishes a validated anti-inflammatory pharmacophore. In contrast, the parent cinnamic acid requires phenolic hydroxyl substitution to achieve comparable anti-inflammatory potency [5], indicating that the biphenyl extension itself contributes meaningfully to target engagement.

Anti-inflammatory In vivo pharmacology Drug discovery

Retinoid X Receptor (RXR) Ligand Chemotype: Structural Biology Evidence for Meta-Biphenyl Engagement of Nuclear Receptor Ligand-Binding Domains

A crystallographic study (PDB 4OC7) resolved the structure of retinoic acid receptor alpha (RARα) in complex with (E)-3-(3′-allyl-6-hydroxy-[1,1′-biphenyl]-3-yl)acrylic acid, a close structural analog of the target compound, at the RXR/RAR heterodimer interface [1]. This demonstrates that the meta-biphenyl acrylic acid scaffold can productively engage nuclear receptor ligand-binding pockets. In parallel, systematic SAR studies on biphenyl carboxylates established this chemotype as a novel class of RXR ligands, with specific structural modifications that enhance potency, govern subtype preference (RXRα vs. RXRβ vs. RXRγ), and differentially modulate RXR heterodimer pairs such as PPARγ/RXR and LXR/RXR [2]. The acrylic acid moiety provides a key hydrogen-bonding anchor to the receptor, while the meta-biphenyl substituent occupies a hydrophobic sub-pocket. Neither the parent cinnamic acid nor the 4-biphenylacrylic acid isomer has been reported to exhibit comparable engagement of RXR with structurally characterized binding modes.

Nuclear receptors Structural biology Rexinoid discovery

Best-Fit Application Scenarios for 3-([1,1'-Biphenyl]-3-yl)acrylic Acid Based on Differentiated Evidence


Medicinal Chemistry: Nuclear Receptor (RXR/RAR) Ligand Optimization Programs

Research groups pursuing rexinoid or retinoid-related ligand discovery should prioritize the meta-biphenyl acrylic acid scaffold. The PDB 4OC7 cocrystal structure provides direct structural guidance for rational design, and the biphenyl carboxylate SAR framework from ACS Med. Chem. Lett. (2019) supplies validated structure–activity relationships for tuning RXR subtype selectivity and heterodimer preferences [1]. The compound's LogP of 4.17 and defined pH-dependent ionization (LogD 7.4 = 0.50) facilitate permeability predictions for cell-based reporter assays, while the established one-pot synthetic route [2] enables rapid analog generation. This scaffold is mechanistically distinct from the para-substituted ST1926 series, which induces apoptosis independently of retinoid receptors , and is therefore the preferred choice when direct nuclear receptor modulation is the therapeutic hypothesis.

Pharmaceutical Intermediate Procurement: Identity Verification and Quality Control

For GMP intermediate or reference standard procurement, 3-([1,1'-biphenyl]-3-yl)acrylic acid offers a unique quality control advantage: the 2024 Molbank publication provides a definitive X-ray crystal structure, fully assigned NMR spectra (¹H and ¹³C), and IR data [1]. This enables incoming identity verification against a peer-reviewed, crystallographically authentic reference rather than relying solely on vendor certificates of analysis. The deposited CCDC structure can be used to generate a calculated powder X-ray diffraction pattern for direct comparison with experimental batches. The high melting point (195–197 °C) provides an additional simple identity and purity check via DSC or melting point apparatus.

Polymer and Materials Chemistry: Liquid Crystalline and Functional Polymer Synthesis

The biphenyl acrylic acid core is a recognized mesogenic building block for side-chain liquid crystalline polymers (SCLCPs), where the acrylic acid moiety serves as the polymerizable group and the biphenyl unit provides the rigid mesogenic core [1]. The meta-substitution pattern offers a different molecular aspect ratio and dipole moment compared with para-substituted biphenyl monomers, enabling fine-tuning of mesophase transition temperatures. The one-pot Suzuki–Wittig synthetic methodology [2] facilitates gram-scale preparation of monomer precursors. The intermediate melting point (195–197 °C) is compatible with thermal polymerization conditions while ensuring adequate monomer stability during storage.

Anti-Inflammatory Drug Discovery: Validated Starting Point for Lead Optimization

Programs targeting COX/LOX dual inhibition or novel anti-inflammatory mechanisms can leverage the multi-decade pharmacological precedent of the biphenylylacrylic acid chemotype. The antiphlogistic activity reported by Milla and Grumelli (1959), the clinical evaluation of the bismuth salt, and the structure–activity relationships established for biphenylylacrylic esters and amides provide a validated pharmacophore [1]. The scaffold's lipophilicity (LogP 4.17) is appropriate for oral bioavailability optimization, while the carboxylic acid group allows prodrug strategies (ester or amide derivatization) to modulate pharmacokinetics. This reduces the target validation burden compared with initiating a program from the significantly less potent parent cinnamic acid [2].

Quote Request

Request a Quote for 3-([1,1'-Biphenyl]-3-yl)acrylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.